molecular formula C15H13ClF3NO2 B2924249 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide CAS No. 831243-20-0

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide

Cat. No.: B2924249
CAS No.: 831243-20-0
M. Wt: 331.72
InChI Key: QLUYYRWGGZNJJP-UHFFFAOYSA-N
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Description

5-[2-Chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide is a chemical compound of significant interest in medicinal and organic chemistry research. It features a furan ring linked to a chloro-trifluoromethyl phenyl substituent, a structural motif seen in compounds with diverse biological activities . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity . The N-isopropyl furramide moiety serves as a key pharmacophore, potentially contributing to the molecule's interaction with various biological targets. While specific pharmacological data for this exact compound is not widely published, structurally related furamide and thiazole derivatives have been investigated for a range of applications, including as potential antiviral agents and enzyme inhibitors . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules and for probing biochemical pathways. Its mechanism of action is likely target-specific but may involve interference with cellular enzymatic processes or receptor interactions, similar to other heterocyclic amide derivatives . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO2/c1-8(2)20-14(21)13-6-5-12(22-13)10-7-9(15(17,18)19)3-4-11(10)16/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUYYRWGGZNJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide typically involves multiple steps, starting with the preparation of the precursor compounds:

  • Step 1: Synthesize 2-chloro-5-(trifluoromethyl)phenylamine via halogenation and Friedel-Crafts reactions.

  • Step 2: React the phenylamine with isopropyl isocyanate to form the desired furan ring substitution.

Key conditions include:

  • Temperature control to optimize reaction yield.

  • Utilization of catalysts, such as Lewis acids, to facilitate specific steps.

Industrial Production Methods

Large-scale production of this compound might follow a similar synthetic pathway but with optimization for higher efficiency and purity. Techniques like continuous flow reactors could be employed to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Exposure to oxidizing agents may alter the furan ring or the isopropyl side chain.

  • Reduction: Reduction reactions might target the phenyl ring substituents, particularly the chlorine and trifluoromethyl groups.

  • Substitution: Nucleophilic substitution reactions could replace the chlorine atom or modify the furan ring.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminium hydride, sodium borohydride.

  • Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Depending on the reaction pathway, products might include derivatives with altered side chains or ring structures, offering new chemical entities with distinct properties.

Scientific Research Applications

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide finds applications in various fields:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: Potential use as a probe for studying biological pathways due to its unique structure.

  • Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.

  • Industry: Utilized in the development of specialty chemicals, particularly in agrochemicals and materials science.

Mechanism of Action

The exact mechanism of action for 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide varies depending on its application. Generally, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing specific biological pathways. These interactions often hinge on the compound’s ability to modulate the activity of key proteins or interfere with metabolic processes.

Comparison with Similar Compounds

Structural Analogues in Crop Protection Agents

The compound shares structural motifs with fluorinated agrochemicals described in and :

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Application
Target Compound Furan-2-carboxamide 2-chloro-5-CF₃ phenyl, N-isopropyl Not reported Assumed herbicide/fungicide
II.13.n () Benzonitrile 3-chloro-5-CF₃ phenyl, 2,2-difluoro-1-hydroxy-3-oxopropyl, triazolyl 457.0492 (HRMS) Crop protection agent
II.13.0 () Benzamide 2-chloro-5-CF₃ phenyl, N-cyclopropyl, 2,2-difluoro-1-hydroxy-3-oxopropyl Not reported Crop protection agent
Saflufenacil () Benzamide Pyrimidinyl, sulfamide, CF₃ ~525.9 (calculated) Herbicide
Key Observations:

Substituent Positioning: The target compound’s 2-chloro-5-CF₃ phenyl group differs from II.13.n’s 3-chloro-5-CF₃ configuration. Positional changes in chloro and CF₃ groups can alter steric and electronic interactions with biological targets, affecting potency and selectivity .

Amide Group Variations :

  • The N-isopropyl group in the target compound contrasts with the N-cyclopropyl group in II.13.0. Cyclopropyl groups often increase metabolic stability, while isopropyl substituents may improve solubility or bioavailability .
  • Saflufenacil’s sulfamide group introduces hydrogen-bonding capacity, a feature absent in the target compound but critical for its herbicidal efficacy .

Biological Activity

The compound 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide , also known as U-48800, is a synthetic derivative with potential biological activity. This article explores its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14ClF3N2O
  • Molecular Weight : 304.71 g/mol
  • CAS Number : 1110782-41-6

The compound features a furan ring, a trifluoromethyl group, and a chloro-substituted phenyl moiety, which contribute to its unique biological profile.

Pharmacological Effects

Research indicates that U-48800 exhibits significant pharmacological activities, particularly in pain modulation and potential anti-cancer properties. Its mechanism of action primarily involves the modulation of opioid receptors and other signaling pathways.

Pain Modulation

U-48800 has been shown to act as a selective agonist at the kappa-opioid receptor (KOR). This interaction is crucial for its analgesic properties. Studies have demonstrated that compounds with similar structures exhibit varying degrees of KOR affinity, impacting their effectiveness in pain relief .

Anticancer Activity

Recent investigations have highlighted the compound's potential in cancer therapy. The presence of the trifluoromethyl group is believed to enhance its cytotoxic activity against various cancer cell lines. For instance, compounds structurally related to U-48800 have shown promising results against colon carcinoma and other malignancies .

Structure-Activity Relationship (SAR)

The modification of the phenyl ring and the presence of electron-withdrawing groups like trifluoromethyl significantly influence the biological activity of U-48800. The following table summarizes some key SAR findings:

Modification Effect on Activity
Trifluoromethyl substitutionIncreases potency at KOR
Chloro substitutionEnhances binding affinity
Isopropyl groupModulates lipophilicity and bioavailability

Case Study 1: Analgesic Efficacy

In a study conducted on rodent models, U-48800 was administered to evaluate its analgesic effects. The results indicated a significant reduction in pain response compared to control groups, suggesting effective KOR activation .

Case Study 2: Antitumor Potential

A separate study assessed the cytotoxic effects of U-48800 on various cancer cell lines, including HCT-15 (colon cancer) and A431 (skin cancer). The compound exhibited an IC50 value of less than 10 µM in these cell lines, indicating substantial anticancer activity .

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